molecular formula C15H11BrO2 B1265387 1,3-Propanedione, 2-bromo-1,3-diphenyl- CAS No. 728-84-7

1,3-Propanedione, 2-bromo-1,3-diphenyl-

Cat. No. B1265387
CAS RN: 728-84-7
M. Wt: 303.15 g/mol
InChI Key: BYAJHZYXPBREEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,3-diphenyl-1,3-propanedione, including 2-bromo-1,3-diphenyl-1,3-propanedione, often involves Claisen condensation reactions, utilizing different substituted aromatic ketones and esters under optimized conditions, such as using specific solvents and catalysts, to achieve high yields. The reaction conditions are crucial for the synthesis efficiency, with some studies indicating the use of microwave irradiation to enhance reaction rates and yields (Li Jiang-lian, 2013).

Molecular Structure Analysis

The molecular structure of 1,3-diphenyl-1,3-propanedione derivatives, including those substituted with bromo groups, has been studied extensively using techniques such as X-ray diffraction. These studies reveal the discrete molecular arrangements and intramolecular hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (B. Kaitner, E. Meštrović, 1993).

Chemical Reactions and Properties

1,3-Propanedione, 2-bromo-1,3-diphenyl-, participates in various chemical reactions, showcasing its versatility as a reactant. For example, its reaction with halo alcohols involves regioselective C-hydroxyalkylation, leading to the synthesis of oxoalkyl esters, demonstrating its utility in organic synthesis (H. Tsutsumi, Kimio Inoue, Y. Ishido, 1979).

Physical Properties Analysis

The physical properties of 1,3-diphenyl-1,3-propanedione derivatives, such as their crystal structures and solubility, have been the subject of detailed investigation. These studies highlight the impact of substituents on the crystal packing, melting points, and solubility, which are critical for their application in various domains (J. R. Cannon, K. Potts, C. Raston, A. Sierakowski, Allan H. White, 1978).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1,3-Propanedione, 2-bromo-1,3-diphenyl-, are influenced by its molecular structure. The presence of bromo and phenyl groups affects its participation in chemical reactions, such as nucleophilic substitutions and the formation of complexes with metals, demonstrating its chemical versatility and potential for application in catalysis and materials science (H. O. Omoregie, N. Obi-Egbedi, J. Woods, 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Phosphonium and Phosphonate Carbanion Reactions : 1,3-Diphenyl-2-(hydroxyimino)-1,3-propanedione reacts with phosphonium ylides to produce substituted 1-hydroxy-2,3-dihydropyrroles and novel ylides, indicating its potential use in synthesizing heterocyclic compounds (Abdou et al., 2002).
  • Antioxidant Activity : Para-substituted 1,3-diphenyl-1,3-propanedione compounds exhibit significant antioxidant activity, suggesting their potential in developing antioxidants (Li Jiang-lian, 2013).

Luminescent Materials and Optics

  • Luminescent Polymers : Eu(III) complexes with 1,3-diphenyl-1,3-propanedione derivatives show potential in developing high-power laser materials and optical fibers due to their high quantum yield and fast radiation rate (Jinli Zhang et al., 2013).
  • Spectroscopic Properties : Copper(II) complexes with 1,3-diphenyl-1,3-propanedione derivatives have been studied for their spectroscopic properties, indicating applications in material science and spectroscopy (Omoregie et al., 2014).

Structural and Vibrational Analysis

  • Molecular Structure Analysis : Density Functional Theory (DFT) calculations have been used to investigate the molecular structure and vibrational frequencies of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), contributing to the understanding of molecular stability and hydrogen bond strength (Tayyari et al., 2007).

Sensing and Detection

  • Formaldehyde Sensing : Beta-diketone impregnated porous glass, including 1,3-diphenyl-1,3-propanedione, has been developed for formaldehyde detection, showing potential in environmental monitoring and safety applications (Maruo et al., 2008).

Safety And Hazards

“1,3-Propanedione, 2-bromo-1,3-diphenyl-” is classified as dangerous with hazard statements H301-H315-H319-H335-H400 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-bromo-1,3-diphenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJHZYXPBREEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061058
Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanedione, 2-bromo-1,3-diphenyl-

CAS RN

728-84-7
Record name 2-Bromo-1,3-diphenyl-1,3-propanedione
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Record name Bromodibenzoylmethane
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Record name 1,3-Propanedione, 2-bromo-1,3-diphenyl-
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Record name 2-Bromo-1,3-diphenylpropane-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WO Negherbon, RM Grebe, DD Katz - 1955 - books.google.com
This report summarizes data on 196 fungicides with regard to their physical, chemical, biolog and toxicological properties. An additional 500 compounds having fungicidal activity are …
Number of citations: 212 books.google.com
WS Spector - 1955 - books.google.com
This report summarizes data on 196 fungicides with regard to their physical, chemical, biological, and toxicological properties. An additional 500 compounds having fungicidal activity …
Number of citations: 386 books.google.com

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